molecular formula C24H25N3O5 B11281706 Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate

Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B11281706
M. Wt: 435.5 g/mol
InChI Key: ZAVCGAYDAALQJT-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the cyclopentyl and phenyl groups, and the final esterification to form the methyl ester. Common reagents used in these reactions include cyclopentanone, phenyl isocyanate, and methyl 4-aminobenzoate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce imidazolidine derivatives .

Scientific Research Applications

Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5/c1-32-23(30)16-11-13-17(14-12-16)25-21(28)15-20-22(29)27(19-7-3-2-4-8-19)24(31)26(20)18-9-5-6-10-18/h2-4,7-8,11-14,18,20H,5-6,9-10,15H2,1H3,(H,25,28)

InChI Key

ZAVCGAYDAALQJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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